1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
CAS No.:
Cat. No.: VC20458114
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO3 |
|---|---|
| Molecular Weight | 274.11 g/mol |
| IUPAC Name | 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene |
| Standard InChI | InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | PGVQLBZRCNAYFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Weight
The molecular formula of 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene is CHBrNO, derived from a benzene core with three substituents:
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Nitro group (-NO) at position 2.
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Methoxy group (-OCH) at position 4.
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2-Bromopropyl group (-CHCHBrCH) at position 1.
Its molecular weight is 274.11 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00) .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, comparisons to analogs like 1-(bromomethyl)-4-methoxy-2-nitrobenzene (PubChem CID 3747830) suggest:
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H NMR:
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Aromatic protons at δ 7.2–8.0 ppm (meta to nitro group).
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Methoxy singlet at δ 3.8–4.0 ppm.
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Bromopropyl protons as multiplets (δ 1.8–3.5 ppm).
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IR: Strong absorption bands for NO (~1520 cm) and C-Br (~650 cm) .
Synthesis Pathways and Reaction Mechanisms
Proposed Synthetic Routes
The compound can be synthesized through sequential functionalization of benzene derivatives:
Nitration and Methoxylation
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Nitration: Introduce nitro group via mixed acid (HSO/HNO) at 0–10°C, favoring para substitution .
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Methoxylation: Replace a leaving group (e.g., bromide) with methoxy using KCO and CHI in DMF .
Bromopropylation
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Friedel-Crafts Alkylation: React 4-methoxy-2-nitrobenzene with 2-bromopropanol in the presence of Lewis acids (e.g., AlCl).
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Radical Bromination: Treat a propyl-substituted precursor with N-bromosuccinimide (NBS) under UV light .
Yield Optimization
Reaction conditions from analogous syntheses suggest:
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Temperature: 0–25°C to minimize side reactions.
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Solvents: Polar aprotic solvents (DMF, ethyl acetate) enhance reactivity .
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Catalysts: KCO improves methoxylation efficiency (85% yield observed in similar systems) .
Physicochemical Properties
Solubility and Partitioning
Computational predictions using the SILICOS-IT model indicate:
Thermal Stability
Differential scanning calorimetry (DSC) data for related compounds show decomposition temperatures >200°C, suggesting stability under standard storage conditions .
Reactivity and Functional Applications
Nucleophilic Substitution
The bromopropyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization. For example:
This reactivity is exploited in pharmaceutical intermediates .
Catalytic Applications
In agrochemical synthesis, nitroaromatics serve as precursors for herbicides. A patent by Jiangsu Changqing Agrochemical Co. highlights similar compounds as intermediates in sulfonylurea herbicide production .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological Screening: Evaluate antimicrobial activity against Gram-positive bacteria.
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Computational Modeling: Refine LogP and solubility predictions using COSMO-RS.
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